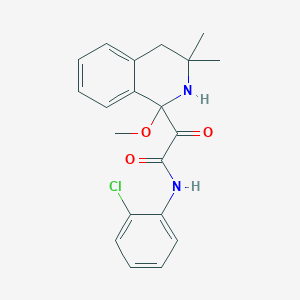![molecular formula C22H17F3N4 B11512585 5,5-dimethyl-3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-3H-pyrazolo[4,3-a]phenazine](/img/structure/B11512585.png)
5,5-dimethyl-3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-3H-pyrazolo[4,3-a]phenazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-dimethyl-3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-3H-pyrazolo[4,3-a]phenazine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazolo[4,3-a]phenazine core. The trifluoromethyl group imparts significant chemical stability and lipophilicity to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 5,5-dimethyl-3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-3H-pyrazolo[4,3-a]phenazine involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through a cyclization reaction. This is typically achieved by reacting a hydrazine derivative with a β-ketoester under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Formation of the Phenazine Core: The final step involves the formation of the phenazine core through a condensation reaction between the pyrazole derivative and an appropriate aromatic aldehyde or ketone.
Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
5,5-dimethyl-3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-3H-pyrazolo[4,3-a]phenazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5,5-dimethyl-3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-3H-pyrazolo[4,3-a]phenazine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is used as a probe to study various biochemical pathways and interactions. Its stability and lipophilicity make it suitable for use in cell-based assays and imaging studies.
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It is being investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders.
Industry: In industrial applications, the compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5,5-dimethyl-3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-3H-pyrazolo[4,3-a]phenazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The compound can bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5,5-dimethyl-3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-3H-pyrazolo[4,3-a]phenazine can be compared with other similar compounds, such as:
The uniqueness of this compound lies in its specific pyrazolo[4,3-a]phenazine core, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C22H17F3N4 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
5,5-dimethyl-3-[4-(trifluoromethyl)phenyl]-4H-pyrazolo[4,3-a]phenazine |
InChI |
InChI=1S/C22H17F3N4/c1-21(2)11-18-15(19-20(21)28-17-6-4-3-5-16(17)27-19)12-26-29(18)14-9-7-13(8-10-14)22(23,24)25/h3-10,12H,11H2,1-2H3 |
InChI Key |
MZHLPGPKUIMXNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C=NN2C3=CC=C(C=C3)C(F)(F)F)C4=NC5=CC=CC=C5N=C41)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-hydroxy-2,2-bis(3-methylphenyl)-N'-[1-(3-methylphenyl)ethyl]acetohydrazide](/img/structure/B11512502.png)
![5-(3,4-Dimethoxyphenyl)-3-[(4-ethylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B11512505.png)
![2,5-dichloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B11512508.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B11512509.png)
![(2-{[1-(4-Ethylphenyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B11512518.png)
![1-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-2-azepanone](/img/structure/B11512528.png)
![2-{[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11512534.png)
![N-[2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl]-N'-(4-methoxyphenyl)imidoformamide](/img/structure/B11512540.png)


![ethyl (2E)-6'H-spiro[cyclohexane-1,7'-[1,3]dioxolo[4,5-g]isoquinolin]-5'(8'H)-ylideneethanoate](/img/structure/B11512555.png)

![1,3-dimethyl-7-{2-[(2E)-piperidin-2-ylideneamino]ethyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11512564.png)
![N-(5-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide](/img/structure/B11512566.png)
